molecular formula C7H7N5O3 B149454 4-(1-Methylhydrazino)-7-nitrobenzofurazan CAS No. 214147-22-5

4-(1-Methylhydrazino)-7-nitrobenzofurazan

Cat. No. B149454
CAS RN: 214147-22-5
M. Wt: 209.16 g/mol
InChI Key: GVUXVETWVIWDEV-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazino)-7-nitrobenzofurazan (4-MNF) is an organic compound belonging to the class of nitrobenzofurazan derivatives. It is a yellowish-brown crystalline solid with a molecular weight of 213.20 g/mol. 4-MNF has been studied for its potential as a biochemical, physiological and pharmacological agent. It has been used in a variety of laboratory experiments and has shown promise in the fields of drug discovery, biochemistry, and physiology.

Scientific Research Applications

Analysis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan Applications

Detection of Aldehydes and Ketones: This compound is used as a reagent for the determination of aldehydes and ketones in various samples, including air. It reacts with carbonyl compounds in acidic media to form corresponding hydrazones .

Air Quality Monitoring: N-Methyl-4-hydrazino-7-nitrobenzofurazan has been suggested by several national and international standardization bodies for the analysis of aldehydes and ketones in gaseous samples, indicating its importance in monitoring air quality .

Fluorogenic Peroxidase Substrate: It serves as a superior reagent for monitoring aldehydes and ketones in air due to its fluorogenic properties when used as a peroxidase substrate .

DNAzyme Research: This compound is a fluorogenic substrate for peroxidase-like DNAzyme. It can be oxidized to a fluorescing amino derivative in the presence of a DNAzyme with peroxidase-mimicking activity, which has potential applications in biotechnological and medical research .

Biochemical Characterization and Optimization Studies: Characterization and optimization studies of this compound as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme have been reported. This includes investigating the effects of pH, H2O2 concentration, metal-cation type, and surfactant on fluorescence intensity .

properties

IUPAC Name

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXVETWVIWDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393400
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylhydrazino)-7-nitrobenzofurazan

CAS RN

214147-22-5
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) primarily used for in scientific research?

A1: MNBDH is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones, particularly in air monitoring and tobacco smoke analysis. [, , ] This is due to its ability to react with carbonyl compounds in acidic media, forming detectable MNBD-hydrazones. []

Q2: How does the reactivity of MNBDH compare to other similar reagents, like 2,4-dinitrophenylhydrazine (DNPH)?

A2: MNBDH demonstrates some advantages over DNPH. Firstly, it exhibits a faster reaction rate with carbonyl compounds. [] Secondly, while both reagents are susceptible to oxidation by ozone and nitrogen dioxide, MNBDH forms a single, easily separable product (N-methyl-4-amino-7-nitrobenzofurazan or MNBDA). [] This characteristic enhances selectivity and lowers detection limits compared to DNPH. []

Q3: What analytical techniques are commonly employed to detect and quantify MNBDH derivatives?

A4: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used. For instance, HPLC with UV/visible detection is effective for analyzing formaldehyde hydrazone formed with MNBDH. [] Additionally, HPLC coupled with fluorescence detection is employed for nitrite determination using MNBDH. [] LC-APCI-MS with negative ionization has also been successfully used for analyzing glyoxal-DNPH derivatives. []

Q4: Beyond aldehyde and ketone analysis, does MNBDH have other applications in research?

A5: Yes, MNBDH has shown potential in other areas. It can be utilized for nitrite determination in water samples using fluorescence spectroscopy and HPLC methods. [] Furthermore, it acts as a fluorogenic substrate for peroxidase-like DNAzyme, opening possibilities in biosensing and bioanalytical applications. []

Q5: Are there any known limitations or drawbacks associated with using MNBDH?

A6: While generally considered an effective reagent, certain limitations exist. The stability of the hydrazones formed with unsaturated carbonyl compounds, especially under standard analytical conditions, requires further investigation. [] Additionally, comprehensive toxicological data and environmental impact assessments are limited and require further research.

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